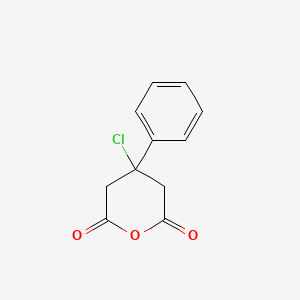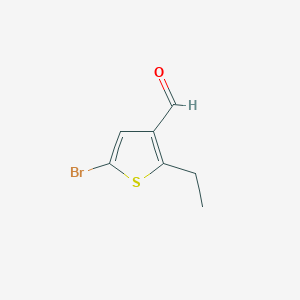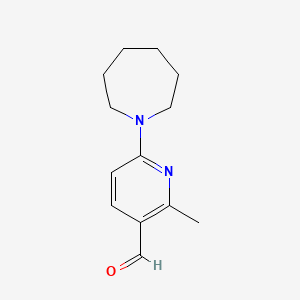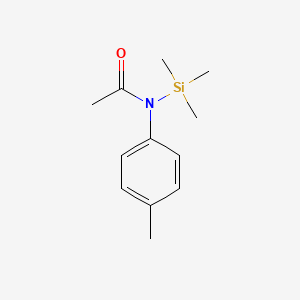
N-(4-Methylphenyl)-N-(trimethylsilyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methylphenyl)-N-(trimethylsilyl)acetamide is an organic compound that belongs to the class of acetamides It features a trimethylsilyl group and a 4-methylphenyl group attached to the nitrogen atom of the acetamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-N-(trimethylsilyl)acetamide typically involves the reaction of 4-methylaniline with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then acylated with acetic anhydride to yield the final product. The reaction conditions usually involve an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Methylphenyl)-N-(trimethylsilyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(4-Methylphenyl)-N-(trimethylsilyl)acetamide has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-Methylphenyl)-N-(trimethylsilyl)acetamide involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The 4-methylphenyl group may influence the compound’s binding affinity and selectivity towards certain targets.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Methylphenyl)acetamide: Lacks the trimethylsilyl group, which may affect its reactivity and applications.
N-(Trimethylsilyl)acetamide: Lacks the 4-methylphenyl group, which may influence its chemical properties and uses.
Uniqueness
N-(4-Methylphenyl)-N-(trimethylsilyl)acetamide is unique due to the presence of both the trimethylsilyl and 4-methylphenyl groups. This combination imparts distinct structural and chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
10416-79-2 |
|---|---|
Fórmula molecular |
C12H19NOSi |
Peso molecular |
221.37 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)-N-trimethylsilylacetamide |
InChI |
InChI=1S/C12H19NOSi/c1-10-6-8-12(9-7-10)13(11(2)14)15(3,4)5/h6-9H,1-5H3 |
Clave InChI |
IAFRANOIEVHKQV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C(=O)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


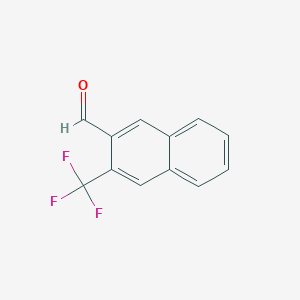

![2-(1H-Pyrrolo[2,3-f]quinolin-3-yl)acetic acid](/img/structure/B15067759.png)
![3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B15067766.png)


![Ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate](/img/structure/B15067788.png)

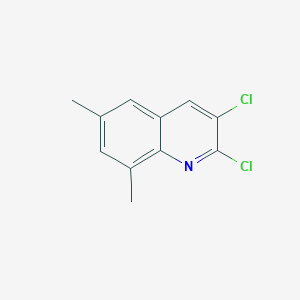
![1-(Benzo[h]quinolin-4-yl)ethan-1-one](/img/structure/B15067808.png)
